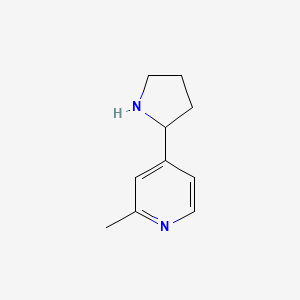

2-Methyl-4-(pyrrolidin-2-yl)pyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-7-9(4-6-11-8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNHYALVCLANTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 Pyrrolidin 2 Yl Pyridine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidinyl-Pyridine Core

A retrosynthetic analysis of 2-Methyl-4-(pyrrolidin-2-yl)pyridine reveals several potential disconnections. The most logical primary disconnection is at the C-C bond linking the pyridine (B92270) and pyrrolidine (B122466) rings. This approach simplifies the target molecule into two key synthons: a 4-substituted pyridine fragment and a 2-substituted pyrrolidine fragment.

Further disconnection of the pyridine ring suggests precursors suitable for classical construction methods like the Hantzsch synthesis or modern cycloaddition strategies. For the pyrrolidine ring, retrosynthesis leads back to linear precursors, such as γ-amino ketones or 1,4-dicarbonyl compounds, where the stereochemistry at the C2 position can be established through asymmetric methods. This two-part strategy allows for a modular and flexible approach to synthesizing various analogues.

Classical and Modern Approaches to Pyridine Ring Formation

The synthesis of the 2,4-disubstituted pyridine core can be accomplished through various established and contemporary methods.

The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, is a classic multi-component reaction that provides access to dihydropyridines, which can then be oxidized to form the aromatic pyridine ring. wikipedia.org The fundamental reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.comorganic-chemistry.org

The driving force for the final oxidation step is the formation of a stable aromatic system. wikipedia.org For the synthesis of a 2,4-disubstituted pyridine, appropriate selection of the starting materials is crucial. For instance, a combination of an aldehyde, an enamine, and a β-ketoester can be strategically chosen to yield the desired substitution pattern. Although traditionally known for producing symmetrically substituted pyridines, modifications of the Hantzsch synthesis allow for the preparation of unsymmetrical derivatives. Recent advancements have focused on developing more environmentally friendly conditions, such as using aqueous micelles or ionic liquids as catalysts. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Hantzsch Pyridine Synthesis Variants

| Catalyst/Conditions | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA), ultrasonic irradiation | Benzaldehyde, ethyl acetoacetate, ammonium acetate | 1,4-Dihydropyridine | 96% | wikipedia.org |

| Ceric Ammonium Nitrate (CAN), aqueous medium | Aldehydes, β-dicarbonyls, ammonium acetate | 2,4,6-Trisubstituted Pyridines | Good to Excellent | dntb.gov.ua |

| Magnesium methoxide | Chalcones, ketones, ammonia | 2,4,6-Triaryl Pyridines | 34-76% | researchgate.net |

| Pd/C/K-10 bifunctional catalyst | Multicomponent domino reaction | Substituted Pyridines | High | organic-chemistry.org |

A more modern and highly efficient strategy for pyridine ring synthesis is the inverse electron demand Diels-Alder (IEDDA) reaction. acsgcipr.orgwikipedia.org This cycloaddition occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org The reaction typically involves the formation of a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, often extruding a small stable molecule like nitrogen gas (N₂) or carbon dioxide (CO₂), to yield the heterocyclic ring that subsequently aromatizes. acsgcipr.org

For pyridine synthesis, electron-deficient azadienes such as 1,2,4-triazines or 1,2,4,5-tetrazines are commonly employed as the diene component. acsgcipr.orgnih.gov These react with a suitable dienophile to construct the pyridine ring. The IEDDA approach is valued for its high degree of regioselectivity and the mild conditions under which it can often be performed. nih.gov Intramolecular versions of this reaction have also been developed, providing efficient routes to annulated pyridine systems. vapourtec.comresearchgate.net

Table 2: Inverse Electron Demand Diels-Alder Reactions for Heterocycle Synthesis

| Diene | Dienophile | Product | Key Features | Reference |

|---|---|---|---|---|

| 1,2,4,5-tetrazines | Alkenes/Alkynes | Pyridazines/Pyridines | Reaction with loss of N₂ | nih.gov |

| Pyrimidine alkynes | (Intramolecular) | Annulated Pyridines | Efficient under flow conditions | vapourtec.comresearchgate.net |

| Electron-deficient azadienes | Ketenimines | Substituted Pyridines | New multicomponent reaction | acsgcipr.org |

| 1,2,4,5-tetrazine-3,6-dicarboxylate | Enol ethers | Substituted Pyrroles | Sequential Diels-Alder strategy | nih.gov |

Asymmetric Synthesis and Stereocontrol in Pyrrolidine Ring Construction

The pyrrolidine moiety in this compound contains a stereocenter at the 2-position, necessitating the use of asymmetric synthesis to control its configuration.

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. A prominent example is the use of N-tert-butanesulfinamide, which can be condensed with γ-chloroimines. Subsequent diastereoselective addition of Grignard reagents leads to the formation of 2-substituted pyrrolidines with high levels of stereocontrol. rsc.orgresearchgate.net The N-tert-butanesulfinyl group can also act as an effective electron-withdrawing group in 1-azadienes, facilitating diastereoselective [3+2] cycloadditions with azomethine ylides to produce densely substituted pyrrolidines. researchgate.netacs.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral phosphoric acids, for instance, can catalyze the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes to generate complex pyrrolizine structures with high enantioselectivity. acs.org Similarly, catalysts like the Hayashi–Jørgensen catalyst have been employed in the enantioselective conjugate addition of aldehydes to nitro-olefins, which can then be cyclized to form spirocyclic pyrrolidine derivatives. thieme-connect.de

Table 3: Asymmetric Synthesis of 2-Substituted Pyrrolidines

| Method | Chiral Source | Precursors | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Addition to Sulfinylimine | N-tert-butanesulfinyl auxiliary | γ-chlorinated N-tert-butanesulfinyl imine, Grignard reagents | High diastereoselectivity | rsc.org |

| 1,3-Dipolar Cycloaddition | N-tert-butanesulfinyl auxiliary | N-sulfinyl-1-azadienes, azomethine ylides | Good to excellent diastereoselectivity | acs.org |

| Conjugate Addition | Hayashi–Jørgensen catalyst | Aldehydes, nitro-olefins | High enantioselectivity (e.g., 98% ee) | thieme-connect.de |

| Arylation of Imines | Rhodium/chiral diene ligand | N-tosylaldimines, arylboronic acids | High enantioselectivity | organic-chemistry.org |

| [6+2]-Cycloaddition | BINOL-phosphoric acid | 1H-pyrrole-2-carbinols, aryl acetaldehydes | High enantio- and diastereoselectivity | acs.org |

Enantioselective reduction of prochiral substrates is another key strategy. For example, the reduction of 1,4-diketones, such as 2,5-hexanedione, using biocatalysts like baker's yeast can yield chiral 1,4-diols with excellent stereoselectivity. nih.govacs.org These diols are versatile intermediates that can be converted into C₂-symmetrical 2,5-disubstituted pyrrolidines. nih.govacs.org

Enantioselective cyclization reactions provide a direct route to chiral pyrrolidines. A notable example is the use of transaminases to catalyze the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org This biocatalytic approach can provide access to both enantiomers of the product with high enantiomeric excess by selecting the appropriate transaminase enzyme. acs.org Another method involves the zinc-mediated reductive cyclization of γ-nitroaldehydes, which can be performed as a one-pot sequence to avoid racemization of the aldehyde intermediate. thieme-connect.de

Coupling Reactions for Pyridine-Pyrrolidine Linkage Formation

The creation of the pivotal bond connecting the pyridine and pyrrolidine moieties is a key synthetic challenge. Chemists have employed several powerful C-C bond-forming strategies to construct this scaffold efficiently.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate, is a particularly powerful method for this purpose. youtube.comlibretexts.org

In a typical Suzuki-Miyaura approach to this compound, a suitably protected 2-pyrrolidinylboronic acid or its ester derivative would be coupled with a 4-halo-2-methylpyridine (e.g., 4-bromo- or 4-chloro-2-methylpyridine). The reaction is conducted in the presence of a palladium catalyst and a base. youtube.com The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the pyridine halide, transmetalation with the pyrrolidine-boron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially when dealing with nitrogen-containing heterocycles which can inhibit the catalyst. organic-chemistry.org Highly active and stable catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to overcome these challenges and facilitate the coupling of challenging heterocyclic substrates. organic-chemistry.org Pyridine-2-sulfinates have also emerged as effective coupling partners in palladium-catalyzed reactions, serving as alternatives to the often hard-to-prepare pyridine-2-boronic acids. tcichemicals.com

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Heterocycles

| Catalyst Precursor | Ligand | Base | Solvent System | Application Note |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Effective for coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles. researchgate.net |

| Pd(PPh₃)₄ | - | Carbonate Base | Dimethoxyethane / Water | General conditions for vinylation of aryl bromides using trivinylboroxane-pyridine complex. orgsyn.org |

| Pd₂ (dba)₃ | Buchwald-type phosphines | K₃PO₄ | Toluene/Water | Highly active for coupling of heteroaryl halides with heteroaryl boronic acids. organic-chemistry.org |

This table presents examples of catalyst systems used in Suzuki-Miyaura and related cross-coupling reactions involving heterocyclic compounds. The specific conditions for synthesizing this compound would require empirical optimization.

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for linking the pyridine and pyrrolidine rings. This strategy relies on the electron-deficient nature of the pyridine ring, which makes it susceptible to attack by nucleophiles, particularly when an electron-withdrawing group or a good leaving group is present at the 2- or 4-position. quimicaorganica.orgyoutube.com

To form the this compound scaffold via this method, one could envision a reaction where a pyrrolidine-based nucleophile (such as a pyrrolidinyl anion or an organometallic derivative of pyrrolidine) attacks a 2-methylpyridine (B31789) bearing a leaving group (e.g., a halogen or a sulfonate) at the 4-position. The mechanism proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is key to the reaction's success. Attack at the C-2 and C-4 positions of pyridine is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which is not possible with attack at C-3. stackexchange.com

The reactivity in SNAr reactions on pyridinium (B92312) ions can be influenced by the leaving group, with a different reactivity order observed compared to standard SNAr on activated aryl substrates. nih.gov For instance, studies on N-methylpyridinium ions show that the reaction mechanism can involve rate-determining deprotonation of the addition intermediate. nih.gov

Direct C-H functionalization has emerged as a highly atom- and step-economical approach for forging C-C bonds, avoiding the need for pre-functionalized starting materials like halides or organometallics. nih.gov This strategy involves the direct activation of a C-H bond on one of the heterocyclic rings, followed by coupling with the other ring.

For the synthesis of this compound, a C-H functionalization strategy might involve the activation of the C-4 position of 2-methylpyridine. The pyridine ring system is a common motif in natural products and pharmaceuticals, making the development of novel C-H functionalization methods a continuous area of interest. chemrxiv.org Despite the challenges posed by the electron-poor nature of pyridine and its tendency to coordinate with metal catalysts, various methods are being developed. rsc.org These often involve transition-metal catalysis or photoredox catalysis to generate reactive intermediates that can engage in coupling reactions. nih.govnih.gov While much research has focused on the functionalization of related scaffolds like imidazo[1,2-a]pyridines, the principles can be extended to simpler pyridine systems. nih.govrsc.org

Functionalization and Derivatization Routes of the Base Scaffold

Once the core this compound structure is assembled, further modifications can be made to either the pyridine or the pyrrolidine ring to generate a library of analogues.

The pyridine ring within the scaffold exhibits distinct reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (AES): The pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it generally unreactive towards electrophilic substitution. youtube.com Reactions like nitration or halogenation require harsh conditions and typically direct the incoming electrophile to the C-3 (meta) position, as the intermediates from C-2 and C-4 attack are significantly destabilized. youtube.com To enhance reactivity, the pyridine ring can be activated, for example, by conversion to the corresponding N-oxide. This increases electron density in the ring, facilitating electrophilic attack, primarily at the C-4 position. youtube.com

Nucleophilic Substitution: As previously discussed, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the positions ortho and para (C-2/C-6 and C-4) to the nitrogen. quimicaorganica.orgstackexchange.com If the assembled this compound scaffold were to have a leaving group at the 6-position, it could be displaced by various nucleophiles to introduce further diversity.

The pyrrolidine ring offers multiple sites for modification, providing a rich avenue for derivatization. Pyrrolidine and its derivatives are key components in many biologically active compounds. nih.gov

N-Alkylation/N-Acylation: The secondary amine of the pyrrolidine ring is a readily functionalizable handle. It can be easily alkylated using alkyl halides or via reductive amination. Acylation with acyl chlorides or anhydrides can introduce amide functionalities. These modifications can significantly alter the steric and electronic properties of the molecule.

Ring Functionalization: While direct functionalization of the pyrrolidine C-H bonds is challenging, synthetic strategies often begin with functionalized pyrrolidine precursors, such as 4-hydroxyproline, to introduce substituents at various positions on the ring before coupling to the pyridine. nih.gov

Ring-Opening: Under certain conditions, the pyrrolidine ring can undergo ring-opening reactions. While often an undesired side reaction, this reactivity could potentially be exploited to synthesize acyclic analogues. For example, reductive opening of related cyclic structures has been reported. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-2-methylpyridine |

| 4-chloro-2-methylpyridine |

| Pyridine-2-sulfinate |

| N-methylpyridinium |

| Imidazo[1,2-a]pyridine |

| Pyridine N-oxide |

| 4-hydroxyproline |

| Palladium acetate (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Xantphos |

| Cesium carbonate (Cs₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

Stereoselective Derivatization and Epimerization Studies

The stereochemistry of the pyrrolidine ring, particularly at the C2 position, is crucial for the biological activity of many 2-substituted pyrrolidine-containing molecules. Consequently, methods for the stereoselective derivatization and studies into the epimerization of these chiral centers are of high importance.

Stereoselective Derivatization:

The derivatization of the pyrrolidine nitrogen in compounds like this compound is a common strategy to modulate their physicochemical and pharmacokinetic properties. Stereoselectivity in these reactions is often achieved by starting with an enantiomerically pure pyrrolidine precursor. For instance, (S)-proline is a frequent starting material for the synthesis of (S)-2-substituted pyrrolidines. mdpi.com The subsequent N-acylation or N-alkylation reactions typically proceed with retention of the stereochemistry at the C2 position.

A study on the synthesis of new (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs highlighted a fully enantioselective strategy starting from (R)-proline. nih.govnih.gov This approach utilized a C(sp3)-H activation methodology to introduce aryl groups, demonstrating a high degree of stereocontrol. nih.govnih.gov Derivatization to form sulfonamides and benzamides proceeded smoothly, underscoring the feasibility of modifying the pyrrolidine nitrogen without affecting the existing stereocenters. nih.gov

In the context of alkaloid synthesis, diastereoselective methods are paramount. The synthesis of hexacyclic indole (B1671886) alkaloids has been achieved with excellent stereoselectivity through tandem reactions involving N-acylation of a tetrahydro-β-carboline skeleton, which contains a pyrrolidine-like motif. nih.gov The stereochemical outcome was confirmed by X-ray crystallography, attributing the diastereoselectivity to intramolecular chirality transfer from a chiral amino acid. nih.gov

Epimerization Studies:

Epimerization, the change in configuration at one of several stereogenic centers, can be a significant challenge in the synthesis and storage of chiral compounds. For 2-substituted pyrrolidines, the stereocenter at the C2 position can be susceptible to epimerization under certain conditions.

The mechanism of epimerization often involves the deprotonation and reprotonation of the α-hydrogen to the activating group. nih.gov In peptide synthesis, for example, the activation of the carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which is a common pathway for racemization. nih.gov While not directly involving a pyridine ring, this principle can be relevant to pyrrolidine-2-carboxylic acid derivatives.

In the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, epimerization of the alpha center was intentionally performed using 1N NaOMe to convert a cis isomer to the more stable trans isomer. nih.gov This demonstrates that the C2-proton is labile under basic conditions, which could be a consideration in the synthesis and handling of this compound, especially if the pyrrolidine nitrogen is part of an amide or a similar electron-withdrawing group.

The stability of the chiral center is influenced by the substituents on both the pyrrolidine ring and the nitrogen atom. For instance, the presence of an N-Boc protecting group has been shown to have rotamers that can influence the reactivity and stereochemical outcome of subsequent reactions. whiterose.ac.uk

Green Chemistry Approaches in the Synthesis of Substituted Pyridinyl-Pyrrolidines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like substituted pyridinyl-pyrrolidines, these principles are increasingly being applied.

Biocatalysis:

One of the most promising green approaches is the use of enzymes as catalysts. Biocatalysis often allows for high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste.

Transaminases have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov A study demonstrated the synthesis of a panel of chiral 2-substituted pyrrolidines starting from commercially available ω-chloroketones with excellent enantiomeric excesses (>95% ee) for both enantiomers by selecting the appropriate transaminase. nih.gov This biocatalytic approach avoids the use of heavy metal catalysts often required in traditional asymmetric syntheses. nih.gov The reaction involves a transaminase-triggered cyclization, offering a sustainable route to these important building blocks. nih.gov

Kinetic resolution using enzymes is another powerful green method. Lipases, such as Novozyme® 435, have been used for the kinetic resolution of racemic pyrrolidines, providing access to enantiomerically enriched compounds under mild conditions. whiterose.ac.uk Furthermore, phosphotriesterase (PTE) from Pseudomonas diminuta and its engineered variants have shown high stereoselectivity in the hydrolysis of chiral phosphoramidate (B1195095) precursors, which can be used to synthesize enantiomerically pure prodrugs containing pyrrolidine moieties. nih.gov

Catalyst- and Solvent-Free Conditions:

Another tenet of green chemistry is the reduction or elimination of volatile organic solvents and the use of efficient, recyclable catalysts. An efficient and green synthesis of novel polysubstituted 2-pyrrolidinones has been described under catalyst- and solvent-free conditions using grinding and neat reaction mixtures at room temperature. nih.gov While this example leads to a pyrrolidinone, the principle of mechanochemistry and solvent-free reactions could potentially be adapted for the synthesis of pyridinyl-pyrrolidines.

Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines, avoiding the use of more toxic heavy metal catalysts. researchgate.net

Flow Chemistry:

Flow chemistry offers several advantages for green synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up without significant redevelopment. durham.ac.ukresearchgate.net The construction of multi-purpose flow systems that incorporate in-line purification can create seamless multi-step syntheses. durham.ac.uk For the synthesis of complex molecules like pyridinyl-pyrrolidines, a multi-step flow process could integrate the formation of the pyridine and pyrrolidine rings, followed by stereoselective derivatization, minimizing manual handling and waste generation.

Chemical Reactivity and Transformation Studies of 2 Methyl 4 Pyrrolidin 2 Yl Pyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) and Pyrrolidine (B122466) Moieties

The reactivity of 2-Methyl-4-(pyrrolidin-2-yl)pyridine is a composite of the individual characteristics of its pyridine and pyrrolidine rings.

Pyrrolidine Moiety: The pyrrolidine ring contains a secondary amine, which is a key center of nucleophilicity and basicity. The lone pair of electrons on the nitrogen atom is readily available for donation to electrophiles. Consequently, this nitrogen is easily protonated by acids and can react with a variety of electrophilic reagents, such as alkyl halides and acyl chlorides, to form N-substituted products.

Pyridine Moiety: In contrast, the pyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic aromatic substitution. uoanbar.edu.iq While the 2-methyl group provides some electron-donating effect, harsh conditions are typically required for electrophilic attack. Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para (positions 2 and 4) to the ring nitrogen. uoanbar.edu.iq The presence of the pyrrolidin-2-yl substituent at the 4-position significantly influences the ring's electronic properties and steric environment.

A summary of the reactive sites is presented in the table below.

| Moiety | Reactive Site | Type of Reactivity | Common Reactants |

| Pyrrolidine | Nitrogen Atom | Nucleophilic / Basic | Acids, Alkyl Halides, Acyl Chlorides |

| Pyridine | Carbon atoms (esp. C2, C6) | Susceptible to Nucleophilic Attack | Strong Nucleophiles (e.g., organometallics) |

| Pyridine | Ring System | Resistant to Electrophilic Attack | Requires forcing conditions for nitration, sulfonation |

Radical Reaction Pathways

The study of radical reactions involving pyridine and pyrrolidine structures has revealed complex and useful transformation pathways. While specific studies on the radical chemistry of this compound are not extensively documented, analogies can be drawn from related systems.

Aryl radical cations, such as the N-methyl-pyridinium-4-yl radical, have been shown to react rapidly with unsaturated molecules like 2-butyne, often with no energy barrier. bohrium.comrsc.org These reactions can proceed through various pathways, including the formation of an activated vinyl radical adduct that can then undergo further transformations like hydrogen atom or methyl group loss. rsc.org Such studies highlight the potential for the pyridine portion of the molecule to participate in radical-mediated C-C bond formation and molecular growth reactions. rsc.org

Furthermore, photoredox catalysis provides a powerful method for generating alkyl radicals from suitable precursors. acs.org The pyrrolidine motif is a privileged structure in many catalysts, and its involvement in radical processes, particularly in the context of photocatalysis, is an active area of research. nih.gov The generation of a radical centered on or adjacent to the pyrrolidine ring could lead to novel C-H functionalization or coupling reactions.

Chelation and Coordination Chemistry with Metal Centers

The structure of this compound is well-suited for acting as a chelating ligand in coordination chemistry. It possesses two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the pyrrolidine ring. This arrangement allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.

Pyridine itself is a classic ligand in coordination chemistry, capable of coordinating to virtually all transition metals through its nitrogen lone pair and participating in π-backbonding with its π* anti-bonding orbitals. scispace.com The addition of the pyrrolidine nitrogen provides a second, more basic and "harder" donor site. This "N,N'" donor set can stabilize a wide variety of metal ions in various oxidation states, influencing their electronic properties, steric environment, and catalytic activity. The specific coordination behavior would depend on the metal ion's size, charge, and electronic preferences.

**3.4. Role as a Ligand in Catalysis

The ability of this compound to act as a chelating ligand makes it a promising candidate for various catalytic applications.

Pyridine-containing ligands are ubiquitous in transition metal catalysis. scispace.com Bidentate nitrogen ligands, in particular, are crucial for controlling the reactivity and selectivity of metal catalysts. For instance, nickel complexes featuring bidentate bipyridine ligands have been effectively used in visible-light-driven C(sp²)–C(sp³) coupling reactions. acs.org These systems can facilitate the formation of an alkyl radical which then couples with an aryl halide at the metal center. acs.org Given its structural analogy to bipyridine-type ligands when coordinated, this compound could be employed in similar cross-coupling reactions, with the chiral center on the pyrrolidine ring offering the potential for asymmetric catalysis.

| Metal | Potential Catalytic Application | Role of Ligand |

| Nickel | C(sp²)–C(sp³) Cross-Coupling | Stabilizes catalytic species, controls selectivity |

| Rhodium | Hydrogenation | Forms active homogeneous catalyst |

| Palladium | Cross-Coupling (e.g., Suzuki, Heck) | Stabilizes Pd(0)/Pd(II) cycle, influences product outcome |

| Copper | Atom Transfer Radical Polymerization (ATRP) | Controls polymerization rate and polydispersity |

The chiral pyrrolidine framework is a cornerstone of modern asymmetric organocatalysis. nih.govbeilstein-journals.org Catalysts like diarylprolinol silyl (B83357) ethers, which are derived from proline (a pyrrolidine carboxylic acid), are highly effective in a vast array of enantioselective transformations. beilstein-journals.org These catalysts typically operate by forming a nucleophilic enamine or a transient iminium ion with a carbonyl substrate.

This compound, possessing a chiral pyrrolidine secondary amine, is structurally primed to act as an organocatalyst. The inherent chirality at the 2-position of the pyrrolidine ring can create a sterically defined environment around the active catalytic site, enabling the transfer of stereochemical information to the product. It could be applied to classic organocatalytic reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.orgrsc.org The pyridine substituent could further modulate the catalyst's steric and electronic properties to fine-tune its reactivity and selectivity. rsc.org

Reactions with Specific Organic Reagents and Reagent Classes

The dual functionality of this compound defines its reactions with common classes of organic reagents.

Acids: Both nitrogen atoms can be protonated. The more basic pyrrolidine nitrogen will be protonated preferentially under stoichiometric conditions. Dihydrochloride salts of the compound are commercially available, indicating protonation at both sites is feasible. sigmaaldrich.com

Bases: Strong bases can deprotonate the N-H of the pyrrolidine ring, generating an amide anion which is a potent nucleophile.

Alkylating and Acylating Reagents: The nucleophilic pyrrolidine nitrogen readily reacts with electrophiles like methyl iodide or acetyl chloride to yield the corresponding N-alkylated or N-acylated products.

Reducing Agents: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring using reagents like H₂/Ni or sodium in ethanol, while the pyrrolidine ring is already saturated. uoanbar.edu.iq

Organometallic Reagents: Strong nucleophiles like organolithium or Grignard reagents could potentially add to the electron-deficient pyridine ring, although the acidic N-H of the pyrrolidine would need to be considered and potentially protected.

Thermal and Photochemical Transformations

The study of the thermal and photochemical transformations of this compound is crucial for understanding its stability and potential degradation pathways under various environmental and processing conditions. While specific experimental studies on the thermal and photochemical reactivity of this compound are not extensively documented in publicly available literature, a scientifically robust understanding can be inferred from the behavior of its constituent moieties—the 2-methylpyridine (B31789) (2-picoline) ring and the pyrrolidine ring attached to a pyridine system—and from studies on closely related structural analogs, most notably nicotine (B1678760).

Thermal Transformations

The thermal stability of this compound is expected to be significant, particularly in an inert atmosphere. Research on nicotine, a structural isomer, indicates that it is thermally stable up to approximately 600°C in the absence of oxygen. coresta.org However, in an oxidizing atmosphere, the onset of decomposition occurs at a considerably lower temperature, around 300°C. coresta.org The presence of the methyl group on the pyridine ring in this compound may slightly alter its thermal profile compared to nicotine.

The pyrolysis of this compound is anticipated to yield a complex mixture of products, primarily through transformations of the pyrrolidine ring. Based on studies of nicotine pyrolysis, key degradation products are likely to include analogs of myosmine, nicotyrine, and nornicotine, formed through dehydrogenation and rearrangement reactions of the pyrrolidinyl group. coresta.orgnih.gov The 2-methylpyridine moiety is relatively stable, though at very high temperatures, it can undergo reactions such as dealkylation or further degradation. wikipedia.org

In the presence of oxygen, the thermal degradation pathways are expected to be more complex, involving oxidation of both the pyridine and pyrrolidine rings. For the pyrrolidine ring, oxidation can lead to the formation of various carbonyl compounds and ring-opened products. The 2-methyl group on the pyridine ring is also susceptible to oxidation, potentially forming pyridine-2-carboxylic acid or related compounds at elevated temperatures. wikipedia.orgchemicalbook.com

Below is a table summarizing the expected major thermal degradation products of this compound based on the known thermal decomposition of nicotine.

| Precursor | Condition | Major Transformation Products (Analogues) |

| This compound | Pyrolysis (Inert Atmosphere, >600°C) | 2-Methyl-4-(1,2,3,4-tetrahydropyridin-2-yl)pyridine (Myosmine analogue), 2-Methyl-4-(pyridin-2-yl)pyridine (Nicotyrine analogue), this compound (Nornicotine analogue) |

| This compound | Oxidation (Air, >300°C) | Oxidized pyrrolidine derivatives (e.g., lactams), Pyridine-2-carboxylic acid derivatives, Ring-opened products |

This data is inferred from studies on nicotine and represents expected analogues for this compound.

Photochemical Transformations

The photochemical behavior of this compound is of interest, particularly its stability under ultraviolet (UV) irradiation. Studies on the photodegradation of nicotine in aqueous solutions provide valuable insights. The direct photolysis of nicotine under UV-254 nm irradiation has been shown to be pH-dependent, with faster degradation kinetics observed in the pH range of 5-8, where the monoprotonated form of nicotine is dominant. nih.govresearchgate.net This suggests that the protonation state of the pyridine and/or pyrrolidine nitrogen atoms in this compound will significantly influence its photochemical fate.

The photodegradation of the pyrrolidine ring is expected to be a primary transformation pathway. Irradiation can induce the formation of reactive species, leading to a variety of photoproducts. For nicotine, several photo-products have been identified, resulting from oxidation and rearrangement of the pyrrolidine ring. nih.gov Similar transformations can be anticipated for this compound.

The photocatalytic degradation of nicotine in the presence of a catalyst like TiO₂ under UV-A irradiation has also been studied, showing effective decomposition. researchgate.net This suggests that this compound could also be susceptible to photocatalytic degradation, a process relevant to environmental remediation.

The following table outlines the expected photochemical degradation behavior of this compound based on studies of nicotine.

| Condition | Influencing Factors | Expected Outcome |

| Direct Photolysis (UV irradiation in water) | pH (faster degradation at pH 5-8) | Formation of various photoproducts from pyrrolidine ring transformation. nih.govresearchgate.net |

| Photocatalytic Degradation (e.g., with TiO₂) | Presence of a photocatalyst, UV-A irradiation | Efficient decomposition of the molecule. researchgate.net |

This data is inferred from studies on nicotine and represents expected behavior for this compound.

Spectroscopic and Structural Elucidation of 2 Methyl 4 Pyrrolidin 2 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and stereochemistry of a compound can be determined.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

For the pyridine (B92270) ring of 2-Methyl-4-(pyrrolidin-2-yl)pyridine, the proton signals would be expected in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group at the 2-position would appear as a singlet in the upfield region (around δ 2.5 ppm). chemicalbook.com The protons of the pyrrolidine (B122466) ring would exhibit more complex splitting patterns in the aliphatic region, with their chemical shifts influenced by the attachment to the pyridine ring and the nitrogen atom within the pyrrolidine ring.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The pyridine carbons would resonate at lower field (in the aromatic region), while the pyrrolidine and methyl carbons would appear at higher field. The specific chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data in this table is predictive and not based on experimental results.)

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H-3 | ~7.0-7.2 |

| Pyridine H-5 | ~7.0-7.2 |

| Pyridine H-6 | ~8.3-8.5 |

| Pyrrolidine H-2' | ~3.5-3.7 |

| Pyrrolidine H-3' | ~1.8-2.0 |

| Pyrrolidine H-4' | ~1.9-2.1 |

| Pyrrolidine H-5' | ~3.0-3.2 |

| Methyl (2-CH₃) | ~2.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data in this table is predictive and not based on experimental results.)

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~158 |

| Pyridine C-3 | ~122 |

| Pyridine C-4 | ~150 |

| Pyridine C-5 | ~120 |

| Pyridine C-6 | ~149 |

| Pyrrolidine C-2' | ~60 |

| Pyrrolidine C-3' | ~25 |

| Pyrrolidine C-4' | ~35 |

| Pyrrolidine C-5' | ~47 |

| Methyl (2-CH₃) | ~24 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the pyridine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the pyrrolidine ring to the pyridine ring at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the relative stereochemistry of the substituent at the 2-position of the pyrrolidine ring.

The application of these techniques is standard in the structural elucidation of complex heterocyclic molecules. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₄N₂), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. While no specific experimental HRMS data for this compound was found in the searched literature, this technique is routinely used for the characterization of novel compounds. rsc.org

Fragmentation Pattern Analysis for Structural Characterization

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-C bond between the pyridine and pyrrolidine rings: This would lead to fragments corresponding to the individual heterocyclic rings.

Fragmentation of the pyrrolidine ring: The pyrrolidine ring could undergo characteristic cleavages, such as the loss of small neutral molecules.

Loss of the methyl group: The methyl group on the pyridine ring could be lost as a radical.

The analysis of these fragmentation patterns, often aided by computational prediction tools, can provide strong evidence for the proposed structure. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of the chemical bonds within the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the pyridine and pyrrolidine rings.

Pyridine Ring Vibrations: C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the ring (typically in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending modes at lower frequencies. nih.govnih.gov

Pyrrolidine Ring Vibrations: C-H stretching vibrations in the aliphatic region (around 2850-2960 cm⁻¹), CH₂ scissoring and wagging modes (around 1450 cm⁻¹), and C-N stretching vibrations.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes. nih.gov

While experimental IR and Raman spectra for the target compound are not available in the reviewed literature, theoretical calculations using methods like Density Functional Theory (DFT) can provide reliable predictions of the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra should they become available. nih.govcardiff.ac.ukresearchgate.net

Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the pyridine ring, the pyrrolidine ring, and the methyl group.

The analysis of related heterocyclic compounds provides a reference for assigning these vibrational modes. For instance, studies on piperidine (B6355638) derivatives show a narrow absorption for the N-H stretch in the 3400–3100 cm⁻¹ region. researchgate.net In a derivative of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the N-H vibrational frequency was observed at 3237 cm⁻¹. researchgate.net The spectrum of this compound is expected to show a secondary amine N-H stretch from the pyrrolidine ring, typically around 3300-3350 cm⁻¹.

Other key vibrational modes include:

Aromatic C-H Stretching: The pyridine ring will display C-H stretching vibrations, usually appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and pyrrolidine methylene (B1212753) groups will produce C-H stretching bands in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond in the pyrrolidine ring typically occurs around 1590-1650 cm⁻¹.

These assignments are often confirmed by comparing experimental data with theoretical calculations, such as those performed using Density Functional Theory (DFT), which can predict vibrational frequencies with high accuracy. researchgate.net

Table 1: Predicted Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Pyrrolidine N-H | Stretching | 3300 - 3350 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains a stereocenter at the C2 position of the pyrrolidine ring, this analysis is essential for unequivocally assigning its (R) or (S) configuration.

In a typical experiment, a suitable single crystal of the compound is irradiated with monochromatic X-rays. tandfonline.com The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of the atoms are determined. tandfonline.comtandfonline.com The analysis of various pyridine and pyrrolidine derivatives demonstrates the power of this technique. For example, the crystal structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined, confirming its molecular geometry. researchgate.netfigshare.com Similarly, the structures of other complex heterocyclic systems have been elucidated, providing definitive proof of their conformation and stereochemistry. researchgate.netmdpi.com

The crystallographic data obtained includes unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group, which describe the symmetry and dimensions of the repeating unit in the crystal.

Table 2: Example Crystallographic Data for a Heterocyclic Compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data based on a representative substituted triazolopyridazinoindole derivative. mdpi.com

Crystal Packing Analysis and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

For this compound, the key interactions would be:

Hydrogen Bonding: The N-H group of the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This can lead to the formation of chains or more complex networks, significantly stabilizing the crystal structure. Studies on related pyrrole (B145914) derivatives show that N-H···O and N-H···Cl hydrogen bonds are crucial in their crystal packing. uni-regensburg.de

Weak C-H···X Interactions: Weaker hydrogen bonds, such as C-H···N or C-H···π interactions, also play a role in the final crystal packing arrangement. researchgate.net

Hirshfeld surface analysis is a computational tool often used alongside crystallographic data to visualize and quantify these intermolecular contacts, providing a detailed map of the interactions within the crystal. mdpi.comuni-regensburg.de

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Stereochemical Assignment)

Chiroptical spectroscopy investigates the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful technique within this category used to determine the absolute configuration of chiral compounds in solution.

Since this compound is a chiral molecule, its enantiomers will produce mirror-image ECD spectra. The spectrum, which plots the difference in absorption (Δε) versus wavelength, is highly sensitive to the spatial arrangement of atoms around the chromophores (the light-absorbing parts of the molecule, in this case, the pyridine ring).

The ECD spectra of chiral pyridine derivatives, such as (–)-(R)-2-(1,2,2-trimethylpropyl)pyridine, have been studied to understand the electronic transitions in the pyridine chromophore. rsc.org The assignment of absolute configuration using ECD often involves comparing the experimentally measured spectrum with a spectrum predicted by quantum chemical calculations (e.g., time-dependent DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident stereochemical assignment. researchgate.net This approach has been successfully used to elucidate the absolute configuration of various natural products and synthetic molecules containing chiral centers. researchgate.net

Computational and Theoretical Investigations of 2 Methyl 4 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 2-Methyl-4-(pyrrolidin-2-yl)pyridine. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for predicting various molecular attributes. researchgate.netresearchgate.net

Geometry Optimization and Energetic Stability Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable arrangement of its atoms. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

The optimization process for similar pyridine (B92270) derivatives has shown that DFT calculations can yield geometric data that closely match results from experimental methods like X-ray diffraction. researchgate.net The planarity of the pyridine ring and the puckering of the saturated pyrrolidine (B122466) ring are key structural features determined during optimization. Energetic stability analysis, often performed in different environments like the gas phase or in a solvent, helps in understanding how the medium affects the molecule's stability. mdpi.com

Table 1: Representative Predicted Geometric Parameters for this compound Note: These are illustrative values based on standard bond lengths and angles for similar chemical structures. Actual values would be determined from a specific DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(pyridine)-C(pyrrolidine) | ~1.52 Å |

| Bond Length | C(pyridine)-N(pyridine) | ~1.34 Å |

| Bond Length | C(pyrrolidine)-N(pyrrolidine) | ~1.47 Å |

| Bond Angle | C-C-N (in pyridine) | ~123.8° |

| Bond Angle | C-N-C (in pyrrolidine) | ~109.5° |

| Dihedral Angle | Pyridine Ring - C - C - Pyrrolidine Ring | Variable (Defines Conformation) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis reveals that the electron density of the HOMO is likely concentrated on the electron-rich nitrogen atoms and the π-system of the pyridine ring. acs.org The LUMO, conversely, would be distributed over the pyridine ring, making it susceptible to nucleophilic attack. acs.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data Note: Values are hypothetical and serve to illustrate the output of an FMO analysis. A smaller energy gap indicates higher reactivity.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.50 | Primarily on Pyrrolidine N and Pyridine Ring |

| LUMO | -0.85 | Primarily on Pyridine Ring |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of Chemical Reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to identify electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. researchgate.netresearchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). nih.govyoutube.com Green and yellow represent intermediate potentials.

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the pyridine ring and the nitrogen of the pyrrolidine ring, due to their lone pairs of electrons. researchgate.netresearchgate.net The hydrogen atom attached to the pyrrolidine nitrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. uni-muenchen.de This analysis provides a clear picture of the sites most likely to be involved in intermolecular interactions. scispace.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results to validate a molecule's structure. nih.govepstem.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. acs.orgacs.org Discrepancies between predicted and experimental shifts can often be resolved by considering different conformers or solvation effects.

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra. This aids in the assignment of specific absorption bands to particular vibrational modes within the molecule, such as C-H stretches, C=N stretches in the pyridine ring, and N-H bends in the pyrrolidine ring. scispace.com

Table 3: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts Note: These values are for illustrative purposes to show the correlation between theoretical predictions and experimental data for a pyridine derivative.

| Proton | Predicted δ (ppm) | Experimental δ (ppm) | Assignment |

|---|---|---|---|

| H-6 (pyridine) | 8.45 | 8.50 | Proton adjacent to N in pyridine ring |

| H-3, H-5 (pyridine) | 7.15 | 7.20 | Other pyridine protons |

| CH₃ | 2.50 | 2.55 | Methyl group on pyridine ring |

| CH (pyrrolidine) | 3.60 | 3.65 | Proton at chiral center |

| NH (pyrrolidine) | 1.90 | 1.95 | Amine proton |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. researchgate.net MD simulations model the movements of atoms and molecules over a period of time, providing a dynamic picture of conformational flexibility and interactions with the environment, such as a solvent. acs.org

For this compound, MD simulations can reveal the range of motion of the pyrrolidine ring (e.g., ring puckering) and the rotation around the single bond connecting the pyridine and pyrrolidine moieties. mdpi.comresearchgate.net By including solvent molecules (like water or chloroform) in the simulation box, it is possible to study solvation effects explicitly. acs.org This includes observing the formation and lifetime of hydrogen bonds between the molecule's nitrogen or NH groups and solvent molecules, and understanding how the solvent influences the molecule's preferred shape. mdpi.com

Conformation Analysis and Conformational Landscapes

Conformation analysis focuses on identifying the different stable spatial arrangements (conformers) of a molecule and the energy barriers separating them. For a flexible molecule like this compound, several low-energy conformers can exist. The primary sources of conformational diversity are the puckering of the five-membered pyrrolidine ring and the rotation around the bond linking the two heterocyclic rings. nih.govacs.org

Computational methods can systematically explore the conformational landscape by rotating key dihedral angles and calculating the potential energy at each step. The results are often visualized as a potential energy surface, which maps energy as a function of one or more geometric parameters. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. researchgate.net Understanding the relative energies of these conformers and the barriers to their interconversion is vital for a complete picture of the molecule's behavior. mdpi.comnih.gov

Structure Activity/property Relationship Sar/spr Studies for Pyrrolidinyl Pyridines

Design Principles for Systematic Structural Modification

The systematic structural modification of pyrrolidinyl-pyridines is guided by established medicinal chemistry principles to explore the chemical space around a lead compound like 2-Methyl-4-(pyrrolidin-2-yl)pyridine. The goal is to enhance potency, selectivity, and pharmacokinetic properties. Key design principles include:

Scaffold Hopping and Ring System Modification: The pyrrolidinyl-pyridine core can be modified to explore different heterocyclic systems. For instance, the pyridine (B92270) ring can be replaced with other nitrogen-containing heterocycles to alter basicity, solubility, and hydrogen bonding capacity. nih.govnih.gov Similarly, the pyrrolidine (B122466) ring can be modified, for example, by creating fused ring systems like pyrrolopyridines, which have shown significant biological activity. nih.gov

Substituent Modification: The introduction of various functional groups on both the pyridine and pyrrolidine rings is a primary strategy. On the pyridine ring, substituents can be introduced at different positions to modulate electronic properties. nih.gov For instance, electron-donating groups (EDGs) like methyl or methoxy (B1213986) groups can increase the electron density on the pyridine ring, affecting its basicity. nih.govscribd.com Conversely, electron-withdrawing groups (EWGs) such as halogens or cyano groups can decrease electron density. nih.gov The size and polarity of these substituents also play a critical role in the compound's interaction with biological targets. nih.gov

Positional Isomerism: The relative positions of the methyl and pyrrolidinyl groups on the pyridine ring are critical. Moving the pyrrolidinyl group from the 4-position to other positions (e.g., 2 or 3) can drastically alter the molecule's geometry and its ability to bind to a target.

Pyrrolidine Ring Functionalization: The pyrrolidine ring offers multiple points for modification. The nitrogen atom, being a secondary amine, is a key site for substitution, and a majority of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov Substituents at the carbon atoms of the pyrrolidine ring, particularly at the C-2 position, can influence the compound's basicity and stereochemical properties. nih.gov

Stereochemical Control: The pyrrolidine ring in this compound contains a chiral center at the C-2 position. The synthesis of individual enantiomers ((R) and (S) forms) is crucial, as biological targets often exhibit stereoselectivity. nih.gov

Methodologies for SAR/SPR Assessment

To evaluate the impact of the structural modifications described above, a combination of experimental and computational methods is employed:

Analogue Synthesis: The cornerstone of SAR/SPR studies is the synthesis of a library of analogues. This involves developing flexible synthetic routes that allow for the introduction of diverse substituents and structural motifs. nih.govmdpi.com For instance, methods for the stereoselective synthesis of pyrrolidine derivatives are crucial for assessing stereochemical effects. nih.govmdpi.com

Comparative Analysis: Once synthesized, the analogues are subjected to a battery of tests to compare their properties and activities.

Biological Assays: For drug discovery applications, in vitro assays are used to determine the biological activity of the compounds. nih.gov This can include binding assays to measure the affinity of the compounds for a specific receptor or enzyme inhibition assays to measure their potency. nih.govnih.gov For example, the inhibitory activity of pyrrolo[2,3-b]pyridine derivatives against phosphodiesterase 4B (PDE4B) has been evaluated using IC50 values. nih.gov

Physicochemical Property Measurement: Key physicochemical properties such as pKa, lipophilicity (logP), and solubility are measured experimentally. These properties are critical for understanding the pharmacokinetic profile of a compound. nih.gov

Computational Modeling: In silico methods are increasingly used to guide and rationalize SAR/SPR studies.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It can help to visualize the interactions between the ligand and the protein's active site, providing insights into why certain structural modifications lead to increased or decreased activity. nih.gov For example, docking studies of 1H-pyrrolo[2,3-b]pyridine inhibitors have shown π–π stacking interactions with specific amino acid residues in the target protein. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This information can then be used to design new molecules with improved activity.

Influence of Substituent Effects on Chemical Properties

Substituents can have a profound impact on the chemical properties of the this compound scaffold, particularly its basicity (pKa) and redox potentials.

The basicity of the pyridine nitrogen is influenced by the electronic effects of substituents on the ring. Electron-donating groups (EDGs) increase basicity, while electron-withdrawing groups (EWGs) decrease it. scribd.comstackexchange.com The position of the substituent also matters; for example, a methyl group at the 4-position has a more significant base-strengthening effect than at the 3-position due to the combination of inductive and resonance effects. scribd.com

| Substituent | Position | pKa | Effect |

|---|---|---|---|

| -H (Pyridine) | - | 5.23 | Reference |

| -CH3 | 2 | 5.97 | Electron-donating (+I) |

| -CH3 | 3 | 5.68 | Electron-donating (+I) |

| -CH3 | 4 | 6.02 | Electron-donating (+I) |

| -Cl | 4 | 3.83 | Electron-withdrawing (-I, +M) |

| -NO2 | 4 | 1.61 | Strongly electron-withdrawing (-I, -M) |

| -N(CH3)2 | 4 | 9.70 | Strongly electron-donating (+M > -I) |

Data sourced from multiple chemical data repositories and is for illustrative purposes.

The redox potential of pyridine derivatives can also be tuned by substituents. Electron-withdrawing groups generally make the molecule easier to reduce (less negative reduction potential), while electron-donating groups make it harder to reduce.

Stereochemical Effects on Compound Activity and Properties

The presence of a chiral center at the 2-position of the pyrrolidine ring in this compound means that it can exist as two enantiomers: (S)-2-Methyl-4-(pyrrolidin-2-yl)pyridine and (R)-2-Methyl-4-(pyrrolidin-2-yl)pyridine. The spatial orientation of the substituent at this chiral center can have a significant impact on the compound's biological activity and properties. nih.gov

Biological systems, such as receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with each enantiomer. researchgate.net For example, in the case of nicotine (B1678760), which also contains a pyridine ring linked to a pyrrolidine ring, the (S)-enantiomer is the more biologically active form. nih.gov Similarly, for analogues of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, the (S)-configuration at the pyrrolidine ring is crucial for high affinity to nicotinic acetylcholine (B1216132) receptors. nih.gov

The separation and individual testing of enantiomers are therefore critical in SAR studies of such compounds. researchgate.net This allows for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). The ratio of their activities is known as the eudismic ratio. A high eudismic ratio indicates a highly specific interaction with the biological target.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govyoutube.com These models are powerful tools for predictive analytics in drug discovery and materials science. youtube.com

The general workflow for developing a QSAR/QSPR model involves several steps:

Data Set Collection: A dataset of compounds with known activities or properties is compiled. nih.gov For pyrrolidinyl-pyridines, this would involve gathering data on their binding affinities, inhibitory concentrations (IC50), or measured properties like pKa. nih.gov

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the molecular descriptors (independent variables) to the activity or property of interest (dependent variable). nih.gov

Model Validation: The predictive power of the generated model is rigorously tested using statistical techniques such as cross-validation and by using an external test set of compounds that were not used in the model-building process. nih.gov

For example, a QSAR study on a series of pyrrolidine analogues as dipeptidyl peptidase IV (DPP-IV) inhibitors led to a model that highlighted the importance of shape, flexibility, and electrostatic parameters in determining the inhibitory activity. nih.gov A hypothetical QSAR equation for a series of pyrrolidinyl-pyridine derivatives might look like:

pIC50 = c0 + c1LogP + c2TPSA + c3*DipoleMoment

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is a measure of lipophilicity, TPSA is the topological polar surface area, and DipoleMoment is an electronic descriptor. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.

These predictive models can then be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and guide the design of new pyrrolidinyl-pyridine derivatives with enhanced properties. youtube.com

Advanced Research Applications of 2 Methyl 4 Pyrrolidin 2 Yl Pyridine in Chemical Sciences

Utilization as Chemical Probes for Fundamental Research

Currently, there is no specific information available in the scientific literature detailing the use of 2-Methyl-4-(pyrrolidin-2-yl)pyridine as a chemical probe. However, the development of chemical probes is a burgeoning area of research aimed at understanding biological processes. nih.govfrontiersin.org High-quality chemical probes are essential for elucidating the roles of proteins in health and disease. frontiersin.org

The structural characteristics of this compound, featuring both a hydrogen bond donor (the pyrrolidine (B122466) N-H) and acceptor (the pyridine (B92270) nitrogen), as well as a defined three-dimensional structure, suggest its potential as a scaffold for the development of novel chemical probes. For instance, pyrazol-4-yl-pyridine derivatives have been investigated as selective ligands for muscarinic acetylcholine (B1216132) receptors, with some analogs being developed into radiofluorinated probes for PET imaging. nih.gov This highlights the potential for pyridine-containing compounds to be adapted for such applications.

Applications in Organic Synthesis as Versatile Building Blocks or Intermediates

Although specific synthetic protocols detailing the use of this compound as a building block are not extensively documented, its constituent pyridine and pyrrolidine rings are common components in organic synthesis. mdpi.commdpi.com Pyridine derivatives are widely used in the synthesis of pharmaceuticals and other functional molecules. mdpi.com For example, 2-methyl-pyridine-4-carboxylic acid derivatives have been synthesized and identified as having potential chemotherapeutic properties. google.com

The synthesis of related compounds, such as 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been achieved through nucleophilic substitution and Suzuki reactions, highlighting a potential route for the functionalization of the pyridine ring in similar structures. tandfonline.com The pyrrolidine moiety can also serve as a versatile scaffold for creating diverse functionality through various chemical transformations. nih.gov

Role in Catalyst Design and Development (e.g., as novel ligands for transition metals)

The pyridine and pyrrolidine moieties are well-established components of ligands in transition metal catalysis. Chiral pyridine-containing ligands are particularly important in asymmetric catalysis. hkbu.edu.hkresearchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, and the pyrrolidine ring can be substituted to create a chiral environment, influencing the stereochemical outcome of a reaction.

For instance, bis(arylimidazol-2-ylidene)pyridine cobalt complexes have been shown to be effective precatalysts for the hydrogenation of alkenes. nih.gov While this example does not feature a pyrrolidine ring, it demonstrates the catalytic potential of pyridine-based pincer ligands. Research on heterogeneous single-atom catalysts has also shown that monodentate pyridine ligands can favor C-N bond formation over C-C coupling in certain reactions. acs.org The combination of a pyridine and a pyrrolidine ring in this compound suggests its potential as a bidentate ligand for various catalytic applications, including asymmetric synthesis. nih.gov

Development of Novel Functional Materials (e.g., as components in polymers or sensing materials)

There is currently no specific information on the use of this compound in the development of functional materials. However, pyridine-containing polymers have been a subject of research. The inclusion of m-pyridine linkages in conjugated polymers can create bends in the polymer backbone, disrupting π-conjugation and influencing the material's photophysical properties and morphology. rsc.org

Zirconium complexes bearing salicylate (B1505791) ligands have been utilized as catalysts in the ring-opening polymerization of ε-caprolactone, demonstrating the role of metal complexes in polymer synthesis. mdpi.com Given that this compound can act as a ligand, its incorporation into metal-containing polymers or as a monomer in polymerization reactions could lead to materials with novel properties.

Supramolecular Chemistry and Molecular Recognition Studies

Detailed studies on the supramolecular chemistry and molecular recognition properties of this compound are not available. However, the structural elements of the molecule suggest its potential for engaging in various non-covalent interactions that are fundamental to supramolecular chemistry. The pyridine ring can participate in π-π stacking and hydrogen bonding, while the pyrrolidine ring can also act as a hydrogen bond donor and acceptor.

The synthesis and structural characterization of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives have revealed their ability to form complex supramolecular assemblies through hydrogen bonding and other intermolecular interactions. mdpi.com This indicates that pyridine-based scaffolds are well-suited for designing systems with specific molecular recognition capabilities.

Investigations in Environmental Chemistry (e.g., studies of degradation pathways, interactions with pollutants)

Specific studies on the environmental fate and degradation of this compound have not been reported. However, the environmental behavior of pyridine and its derivatives has been a subject of investigation. tandfonline.comnih.govcdc.gov Pyridine can be released into the environment from industrial processes and the breakdown of natural materials. cdc.gov

The biodegradability of pyridine derivatives is influenced by the nature and position of their substituents. nih.gov For instance, under anaerobic conditions, isomers of carboxyl-, hydroxyl-, and cyanopyridines are more susceptible to biotransformation than chloro- and methylpyridines. nih.gov Studies have shown that some bacteria, such as certain Arthrobacter species, are capable of degrading 2-methylpyridine (B31789) and other pyridine derivatives. nih.govnih.gov The degradation pathways often involve hydroxylation of the pyridine ring. tandfonline.com The toxicity of pyridine derivatives to aquatic organisms also varies with their chemical structure. nih.gov

Future Directions and Emerging Research Avenues for Pyrrolidinyl Pyridines

Development of Novel and Highly Efficient Synthetic Strategies

The significant demand for pyrrolidine-based structures in medicinal chemistry has spurred extensive research into new and efficient synthetic methods. osaka-u.ac.jpunife.it Future progress hinges on the development of strategies that are not only efficient and high-yielding but also environmentally benign and capable of producing diverse and complex molecular architectures from simple, abundant starting materials.